molecular formula C15H14N2O2 B11978915 Ethyl 4-(phenylazo)benzoate CAS No. 7508-68-1

Ethyl 4-(phenylazo)benzoate

Cat. No.: B11978915
CAS No.: 7508-68-1
M. Wt: 254.28 g/mol
InChI Key: ZABJMLAHGWTODF-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylazo)benzoate (CAS 7508-68-1) is a high-purity azo-dye derivative offered for research and development purposes. This compound, with the molecular formula C 15 H 14 N 2 O 2 and a molecular weight of 254.28 g/mol, is characterized by its azo (-N=N-) bridge, which is a key functional group in various fields of scientific inquiry . It is supplied with a typical purity of 99% and is available in various quantities to meet your specific project needs . Azo compounds like this compound are of significant interest in several advanced research areas. They are extensively studied in the development of organic dyes and pigments due to their color properties . Furthermore, the azobenzene core is a fundamental structure in photochemistry and materials science, where its ability to undergo reversible trans-cis isomerism upon light exposure is exploited in the creation of molecular switches, liquid crystals, and smart materials . Researchers value this compound for exploring these unique photoresponsive behaviors. This product is strictly labeled For Research Use Only . It is intended for use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any personal use. Proper personal protective equipment should be worn when handling this chemical, and it should be stored in a cool, dry place according to the supplier's recommendations . For more detailed specifications, including shipping and handling procedures, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7508-68-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 4-phenyldiazenylbenzoate

InChI

InChI=1S/C15H14N2O2/c1-2-19-15(18)12-8-10-14(11-9-12)17-16-13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

ZABJMLAHGWTODF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes to Ethyl 4-(phenylazo)benzoate

The synthesis of the core structure of this compound can be achieved through well-established organic chemistry reactions, primarily involving the formation of the azo linkage followed by or preceded by the creation of the ethyl ester group.

Diazotization and Coupling Reactions

The cornerstone of synthesizing the this compound framework is the azo coupling reaction. This classic method involves two key steps: diazotization and coupling.

Diazotization: The process begins with the diazotization of an aromatic amine. For precursors to the title compound, such as ethyl 4-aminobenzoate, the amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid. researchgate.netias.ac.in The reaction is performed at low temperatures, generally between 0–5 °C, to ensure the stability of the resulting diazonium salt.

Coupling: The highly reactive diazonium salt is then immediately reacted with a coupling component, which is an electron-rich aromatic compound. In the synthesis of precursors like ethyl 4-(4-hydroxyphenylazo)benzoate, the coupling partner is phenol (B47542). ias.ac.inums.edu.myresearchgate.net The diazonium salt acts as an electrophile, attacking the activated aromatic ring of the coupling partner to form the characteristic azo (-N=N-) bond. The synthesis of various azo compounds relies on this fundamental and versatile reaction pathway. researchgate.net

Esterification Protocols

The ethyl ester group of the target molecule is typically introduced via esterification of the corresponding carboxylic acid, 4-(phenylazo)benzoic acid. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. quora.com The mixture is usually heated under reflux to drive the reaction towards completion.

Alternative catalysts can also be employed. For instance, tin(II) compounds have been used to catalyze the esterification of benzoic acid derivatives with alcohols at high temperatures (160 to 250°C). google.com Another approach involves the use of solid catalysts and a water-carrying agent to drive the esterification of substituted benzoic acids, which can simplify the workup procedure and allow for catalyst recycling. google.com

Synthesis of Substituted this compound Derivatives

Modifying the basic this compound structure by introducing various functional groups is a key strategy for tuning its chemical and physical properties, particularly for applications in liquid crystals and photoresponsive materials.

Introduction of Terminal Alkoxy Chains

The addition of flexible alkoxy chains to the azobenzene (B91143) core is a widely used method to induce or modify liquid crystalline behavior. semanticscholar.org The synthesis of these derivatives typically begins with a precursor containing a hydroxyl group, such as ethyl 4-(4-hydroxyphenylazo)benzoate. ums.edu.my The alkoxy chain is then introduced through a Williamson ether synthesis. ums.edu.my This reaction involves deprotonating the phenol with a base, such as potassium carbonate, and then reacting it with an alkyl halide (e.g., 1-bromopentane, 1-bromohexane, 1-bromodecane) in a suitable solvent like dimethylformamide (DMF) or acetone. ums.edu.myikm.org.my This method has been successfully used to synthesize homologous series of compounds with varying alkoxy chain lengths. ums.edu.myresearchgate.net

Table 1: Examples of Synthesized Ethyl 4-(alkoxyphenylazo)benzoate Derivatives This table is interactive. Click on the headers to sort the data.

Alkoxy Chain Precursor Synthetic Method Reference
Hexyloxy Ethyl-4-(4-hydroxyphenylazo)benzoate Williamson Ether Synthesis ums.edu.my
Decyloxy Ethyl-4-(4-hydroxyphenylazo)benzoate Williamson Ether Synthesis ums.edu.my
Hexadecyloxy Ethyl-4-(4-hydroxyphenylazo)benzoate Williamson Ether Synthesis ums.edu.my
Ethoxyethyl Ethoxyethyl 4-(4'-hydroxyphenylazo)benzoate Alkylation researchgate.net

Research has shown that the length of the terminal alkoxy chain significantly influences the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic A) and the transition temperatures. semanticscholar.orgbohrium.com

Incorporation of Acryloyloxy Groups

For applications in polymerizable liquid crystals or photoactive polymers, an acryloyloxy group can be incorporated into the molecular structure. semanticscholar.orgpolympart.ir This functional group allows the molecule to be covalently bonded into a polymer network.

One common synthetic route involves a Schotten-Baumann-type reaction. researchgate.net In this method, a hydroxy-functionalized azobenzene derivative is reacted with acryloyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to form the corresponding acrylate (B77674) ester. researchgate.net Another strategy involves synthesizing a precursor that already contains a hydroxyl group at the end of a flexible spacer chain, such as 4-[4′-(6-hydroxyhexyloxy)phenylazo]benzoic acid. semanticscholar.org This intermediate can then be esterified with an appropriate acid or, alternatively, the terminal hydroxyl group can be reacted to introduce the acrylate moiety. semanticscholar.org The presence of the acrylate group provides a reactive site for polymerization, enabling the creation of advanced materials with ordered structures. semanticscholar.org

Halogenation Effects on Molecular Design

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl rings of the azobenzene core is another important strategy for modifying the molecule's properties. Halogenation can alter the electronic character, polarity, and steric profile of the molecule, which in turn affects its mesomorphic behavior and thermal stability. researchgate.net

Halogenated derivatives can be synthesized by using halogenated starting materials in the diazotization and coupling sequence. For example, compounds such as ethyl 4-(2′-fluoro-4′-hydroxyphenyl-azo)benzoate and ethyl 4-(3′-fluoro-4′-hydroxyphenylazo)benzoate have been reported. google.com Studies comparing alkoxy-substituted derivatives with their halogen-terminated counterparts have found that the alkoxy groups generally lead to greater mesophase stability. researchgate.net The synthesis of derivatives containing a terminal iodine atom has also been explored to evaluate the effect of heavy halogens on the molecular properties. semanticscholar.org

Advanced Synthetic Strategies Involving Azo-Esters

The reactivity of the azo group and the ester functionality in molecules like this compound opens up a plethora of possibilities for complex molecular architecture. Advanced synthetic methods, including cycloaddition reactions and controlled polymerization techniques, have been employed to harness the unique properties of these compounds.

Cycloaddition Reactions with Azo Compounds

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Azo compounds, acting as either the diene or dienophile component, can participate in various cycloaddition reactions, leading to the formation of heterocyclic structures.

One of the most prominent examples is the azo-Diels-Alder reaction , a type of [4+2] cycloaddition. In this reaction, an azo compound can react with a diene to form a six-membered heterocyclic ring. For instance, activated azo dienophiles like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) are known to readily undergo Diels-Alder reactions with a variety of functionalized dienes. rsc.org While direct examples involving this compound as the dienophile are not extensively reported, its electron-deficient nature, enhanced by the ester group, suggests its potential to react with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions. A recent study has even demonstrated an unprecedented uncatalyzed [4+2] cycloaddition between N-carbonyl aryldiazenes and trans-cyclooctene, highlighting the inherent reactivity of the azo group in cycloadditions. rsc.org

Furthermore, photoinduced [4+2]-cycloaddition reactions of vinyldiazoacetates with azoalkenes have been shown to produce highly functionalized heterocyclic compounds. organic-chemistry.org This suggests that under photochemical conditions, the reactivity of azo esters like this compound could be unlocked for novel cycloaddition pathways.

Another significant class of cycloadditions is the 1,3-dipolar cycloaddition , which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgmdpi.com Azo compounds can be precursors to or participants in such reactions. For example, a formal [3+2] cycloaddition reaction of α-imino esters with azo compounds has been developed to construct pentasubstituted 1,2,4-triazoline skeletons. polympart.ir This reaction proceeds under Brønsted base catalysis and is tolerant of a wide range of substrates. Although this specific example uses the azo compound as the reactant with an α-imino ester, it demonstrates the utility of the azo group in forming five-membered heterocycles. The general mechanism of 1,3-dipolar cycloadditions involves a concerted, pericyclic process, leading to highly stereospecific products. wikipedia.org

The participation of azo esters in these cycloaddition reactions provides a versatile platform for the synthesis of complex nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry and materials science.

Polymerization Techniques for Azo-Ester Functionalized Polymers

The incorporation of azo-ester moieties into polymers allows for the creation of materials with unique photoresponsive properties. Advanced polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, have been instrumental in the synthesis of well-defined polymers containing azo-ester functionalities. zju.edu.cn

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. zju.edu.cn This technique has been successfully employed to create block copolymers containing azobenzene units. For instance, a block copolymer of polymethyl methacrylate-b-poly(n-butylmethacrylate-co-6-(4-(phenylazo) benzoate) hexyl methacrylate) was synthesized using ATRP. expresspolymlett.com In this process, a macroinitiator of polymethyl methacrylate (B99206) (PMMA) was first prepared and then used to initiate the copolymerization of n-butyl methacrylate and an azobenzene-based methacrylate monomer. expresspolymlett.com The resulting block copolymers exhibited interesting surface morphologies that could be modulated by light. expresspolymlett.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is another versatile controlled radical polymerization technique applicable to a wide range of monomers. usherbrooke.ca It has been used to synthesize polymers with side-chains containing azobenzene groups. For example, two methacrylate monomers bearing azobenzene moieties with different electron-donating and -withdrawing groups were polymerized via RAFT. usherbrooke.ca The polymerization, initiated by 2,2'-azobisisobutyronitrile (AIBN) and mediated by a RAFT agent like 2-cyanoprop-2-yl dithiobenzoate (CPDB), showed characteristics of a living/controlled process, yielding polymers with controlled molecular weights and narrow polydispersities. usherbrooke.ca

The table below summarizes representative examples of azo-ester functionalized polymers synthesized via controlled radical polymerization techniques.

Polymerization TechniqueMonomer(s)Resulting Polymer ArchitectureReference
ATRPMethyl methacrylate, n-butyl methacrylate, 6-(4-(phenylazo) benzoate) hexyl methacrylateDiblock Copolymer expresspolymlett.com
RAFT2-Methyl-acrylic-acid- 2-{[4-(4-cyano-phenylazo)-3-methyl-phenyl]-ethyl-amino-ethyl esterHomopolymer usherbrooke.ca
RAFT2-Methyl-acrylic-acid-2-{ethyl-[4-(4-methoxy-phenylazo)-3-methyl-phenyl]-amino}-ethyl esterHomopolymer usherbrooke.ca
RAFT6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate, 6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylateDiblock Copolymer

These advanced polymerization methods provide precise control over the polymer architecture, allowing for the design of novel materials with tailored photoresponsive and liquid crystalline properties, suitable for applications in optical data storage, photonics, and smart materials.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Investigations

The ¹H NMR spectrum of Ethyl 4-(phenylazo)benzoate provides distinct signals corresponding to the ethyl group and the two separate aromatic ring systems. The ethyl ester protons typically appear as a triplet from the methyl group (CH₃) and a quartet from the methylene (B1212753) group (CH₂), a result of spin-spin coupling.

The aromatic region of the spectrum is more complex, showing signals for the nine protons distributed across the two phenyl rings. The protons on the benzoate (B1203000) ring are generally shifted downfield compared to those on the unsubstituted phenyl ring due to the electron-withdrawing effect of the ester group. In a series of related ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, the aromatic protons were observed in the range of 6.97 to 8.20 ppm. researchgate.netrsc.org For the parent acid, 4-(phenylazo)benzoic acid, the aromatic protons are noted between 7.43 and 8.17 ppm. rsc.orgchemicalbook.com The protons of the ethyl group are expected at approximately 4.4 ppm (quartet) and 1.4 ppm (triplet). rsc.org

Table 1: Representative ¹H NMR Data for this compound Moiety

Proton Assignment Approximate Chemical Shift (δ) (ppm) Multiplicity
Aromatic-H (benzoate ring) 8.1 - 8.2 m
Aromatic-H (phenyl & benzoate rings) 7.8 - 7.9 m
Aromatic-H (phenyl ring) 7.4 - 7.5 m
-O-CH₂-CH₃ ~ 4.4 q
-O-CH₂-CH₃ ~ 1.4 t

Note: 'm' denotes multiplet, 'q' denotes quartet, 't' denotes triplet. Data is inferred from closely related structures. rsc.orgchemicalbook.com

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The spectrum for this compound would show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the various aromatic carbons. The carbonyl carbon (C=O) is typically found in the range of 160-170 ppm. For instance, in related azo ester compounds, the ester carbonyl carbon appears around 164-166 ppm. researchgate.net The carbons of the ethyl group, -OCH₂ and -CH₃, are expected in the upfield region of the spectrum. The aromatic carbons, including those directly attached to the azo nitrogen atoms (C-N=N), appear in the 120-155 ppm range. researchgate.netresearchgate.net

Table 2: Representative ¹³C NMR Data for this compound Moiety

Carbon Assignment Approximate Chemical Shift (δ) (ppm)
C=O (Ester) ~ 165
Aromatic C-N (Azo) 145 - 155
Aromatic C-H & C-C 122 - 132
-O-CH₂- ~ 61
-CH₃ ~ 14

Note: Data is inferred from closely related structures. researchgate.netresearchgate.nethmdb.ca

Vibrational Spectroscopy for Molecular Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A strong absorption band corresponding to the C=O stretching vibration of the ester group is a prominent feature, typically appearing around 1735 cm⁻¹. oup.com The N=N stretching vibration of the azo group is also a key diagnostic peak, although it is often weak in intensity and can be found in the 1400-1450 cm⁻¹ region. Other significant absorptions include the C-O ester stretches, which are generally observed between 1230 and 1285 cm⁻¹, and various bands corresponding to aromatic C-H and C=C stretching and bending vibrations. oup.comnist.govchemicalbook.com

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100
C=O Stretch (Ester) ~ 1735
Aromatic C=C Stretch 1580 - 1600
N=N Stretch (Azo) 1400 - 1450
C-O Stretch (Ester) 1230 - 1285
Aromatic C-H Bending 700 - 900

Note: Data is compiled from literature on related azo ester compounds. oup.comnist.govchemicalbook.com

Raman Spectroscopy Applications

Raman spectroscopy is particularly effective for studying the vibrations of symmetric, non-polar bonds, making it an excellent tool for analyzing the N=N azo linkage and the phenyl rings in this compound. rsc.org Although less sensitive than IR, resonance Raman (RR) spectroscopy can significantly enhance the signal for chromophoric molecules like azo dyes. rsc.org

Studies on the closely related compound [4-[(E)-phenylazo]phenyl]ethanol (ABOH) provide valuable insight into the expected Raman spectrum. researchgate.net The analysis identified a strong band around 1440-1465 cm⁻¹ assigned to the phenyl-N stretching vibration coupled with a C-C stretching mode. Another significant band, located around 1140-1160 cm⁻¹, is attributed to a coupling between the phenyl-N stretching and C-H in-plane bending modes. researchgate.net These vibrations are characteristic of the central azo-aromatic framework.

Table 4: Key Raman Shifts for the Phenylazo Moiety

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Phenyl-N Stretch & C-C Stretch 1440 - 1465
Phenyl-N Stretch & C-H Bend 1140 - 1160

Note: Data is based on the analysis of structurally similar phenylazo compounds. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of aromatic esters often proceeds through characteristic pathways. For this compound, key fragmentation would involve the ester group. Common fragments would include the loss of an ethoxy radical (•OCH₂CH₃) or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if an ortho hydrogen were available, though this is not the case here. The most intense peaks in the mass spectrum of similar ethyl esters are often due to the benzoyl cation or related aromatic fragments. nist.govnih.gov For example, the fragmentation of ethyl benzoate prominently features a peak at m/z 105, corresponding to the [C₆H₅CO]⁺ cation. A similar fragmentation for this compound would lead to a [C₆H₅N₂C₆H₄CO]⁺ ion. Further fragmentation can occur at the azo linkage, leading to ions such as the phenyl diazonium ion [C₆H₅N₂]⁺ (m/z 105) and the phenyl radical cation [C₆H₅]⁺ (m/z 77).

Table 5: Plausible Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
254 [M]⁺ Molecular Ion
226 [M - C₂H₄]⁺ McLafferty-type rearrangement (less likely) / Loss of ethene
209 [M - OC₂H₅]⁺ Loss of ethoxy radical
105 [C₆H₅N₂]⁺ Cleavage of C-N bond
77 [C₆H₅]⁺ Loss of N₂ from [C₆H₅N₂]⁺

Note: Fragmentation pathways are proposed based on the general behavior of aromatic azo esters.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

The electronic behavior of this compound is primarily investigated through UV-Visible absorption and fluorescence spectroscopy. These methods provide insights into the electron transitions occurring within the azo-ester chromophore.

The UV-Visible absorption spectrum of azo compounds, including this compound, is characterized by distinct absorption bands that correspond to specific electronic transitions within the molecule. Generally, azo compounds exhibit a weak, low-intensity band in the visible region resulting from an n → π* transition and a strong band in the UV region due to a π → π* transition. rroij.com

The introduction of an ester group can influence the electronic properties and absorption spectra. researchgate.net For instance, the maximum absorption wavelength (λmax) for the π → π* transition of the azo moiety is affected by the electronic nature of substituents on the aromatic rings. rroij.comresearchgate.net Electron-donating groups tend to cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while electron-withdrawing groups can have the opposite effect. rroij.com

Studies on various azo-ester derivatives have shown that the absorption maxima are also sensitive to solvent polarity. rroij.com For example, in a series of azo-acrylate derivatives, an increase in solvent polarity generally led to a decrease in the HOMO-LUMO energy gap, which is consistent with observed shifts in the UV-visible absorption spectra. rroij.com Specifically, for some azo-ester derivatives, bathochromic shifts were observed in solvents like DMF compared to chloroform (B151607) and ethanol (B145695). rroij.com

In related pyrazole (B372694) azo dyes containing an ethyl carboxylate group, the UV-Vis spectra show multiple absorption bands. nih.gov These can be attributed to the different chromophores within the molecule, such as the carboxyethyl group, the pyrazole ring, and the azo group itself. nih.gov The bands in the 312–359 nm range are typically assigned to the n → π* and/or π → π* electronic transitions of the azo chromophore. nih.gov Theoretical calculations, such as those using DFT methods, are often employed to help assign these experimental absorption bands to specific electronic transitions and tautomeric forms (azo vs. hydrazone). nih.govacademie-sciences.fr

Table 1: Representative UV-Visible Absorption Data for Azo-Ester Chromophores

Compound TypeSolventλmax (nm)TransitionReference
Azo-acrylate derivativesGas Phase (Calculated)343-371π → π rroij.com
Pyrazole azo dyesNot Specified312-359n → π and/or π → π nih.gov
Multibranched azo chromophore with ester bondTetrahydrofuran456π → π researchgate.net

While many azo compounds are known for their photochromic properties, some also exhibit fluorescence. Fluorescence studies of azo-ester mesogens have revealed that these compounds can show blue emission. bohrium.combohrium.com The intensity and wavelength of this emission can be influenced by the presence of different terminal substituents. bohrium.com For example, in a series of azo-ester mesogens, the incorporation of various terminal groups led to a red-shift in the fluorescence spectra. bohrium.com

The fluorescence properties are also affected by the molecular structure, such as the presence of lateral substituents. bohrium.com In some cases, laterally methyl-substituted azo-ester compounds exhibited a higher fluorescence intensity compared to their unsubstituted counterparts. bohrium.comum.edu.my This suggests that structural modifications can be used to tune the emissive properties of these materials, making them potentially useful for applications like organic light-emitting diodes. bohrium.com The steric hindrance from such lateral groups may also suppress the competing photoisomerization process, thereby enhancing fluorescence. bohrium.com

Table 2: Fluorescence Emission Data for Azo-Ester Compounds

Compound TypeEmission ColorEffect of SubstituentsReference
Azo-ester mesogens with terminal substituentsBlueRed-shift with terminal substituents bohrium.com
Laterally methyl-substituted azo-estersBlueHigher fluorescence intensity bohrium.comum.edu.my

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This provides definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state.

The azo group (–N=N–) can exist in two geometric isomers: the more stable E (trans) configuration and the less stable Z (cis) configuration. nih.gov X-ray crystallographic studies of related azo compounds, such as ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate, have confirmed the E configuration of the azo bond in the solid state. iucr.orgiucr.org In this configuration, the phenyl rings are positioned on opposite sides of the azo linkage.

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of a dinuclear potassium complex involving ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate, a supramolecular network is formed, connected by hydrogen-bonding interactions between phenolate (B1203915) anions, phenol (B47542) groups, and water molecules. iucr.orgresearchgate.net

Table 3: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis for a Potassium Complex of Ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate

Interaction TypeContribution (%)Reference
C···H24.4 iucr.orgiucr.orgresearchgate.net
O···H13.2 iucr.orgiucr.orgresearchgate.net
N···H7.4 iucr.orgiucr.orgresearchgate.net

Photoisomerization Mechanisms and Kinetics

E/Z (Trans/Cis) Photoisomerization Dynamics

The core of the compound's photoactive nature lies in the dynamics of the E to Z isomerization and the reverse process. This transformation involves significant changes in molecular geometry, with the distance between the carbon atoms of the phenyl rings decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. researchgate.net

The isomerization from the thermodynamically stable E isomer to the Z isomer is typically initiated by irradiating the compound with ultraviolet (UV) light, often around 365 nm. researchgate.net This energy input excites the molecule, leading to the transformation. The reverse process, from the metastable Z isomer back to the E isomer, can be induced by exposure to visible light (e.g., ~450 nm) or can occur spontaneously through thermal relaxation in the dark. researchgate.netmcgill.ca

The mechanism of isomerization is a subject of detailed study and is believed to proceed through either a rotation or an inversion pathway. mcgill.ca For some azobenzene (B91143) derivatives, particularly those with "push-pull" substituents, a rotational mechanism is proposed. In contrast, an inversional mechanism may be favored in other cases. The specific pathway for Ethyl 4-(phenylazo)benzoate is influenced by its electronic structure.

Research on related azobenzene derivatives provides insight into the speed of these transformations. For instance, studies on amide-based azobenzene dyes have shown that the E to Z photoisomerization in solution can occur rapidly, on the order of 18-24 seconds. researchgate.net Similarly, for certain bent-shaped monomers containing the phenylazo benzoate (B1203000) moiety, the trans to cis isomerization takes approximately 50 seconds. researchgate.net

Upon continuous irradiation with light of a specific wavelength, a photostationary state (PSS) is reached. This is a dynamic equilibrium where the rates of the forward (E → Z) and reverse (Z → E) photoisomerization reactions become equal. The composition of the mixture at the PSS, i.e., the relative concentrations of the E and Z isomers, depends on several factors, including the excitation wavelength, light intensity, and the quantum yields of the forward and reverse reactions. mcgill.ca

Studies on derivatives offer a glimpse into the achievable isomer ratios. For example, some azobenzene compounds can reach a PSS with a high percentage of the Z isomer. researchgate.net The nature of the substituents and the surrounding environment significantly influences the final composition of the PSS. mcgill.ca

Thermal Back-Relaxation Kinetics

In the absence of light, the metastable Z isomer of this compound will spontaneously revert to the more stable E isomer. This process is known as thermal back-relaxation or thermal isomerization.

The rate of thermal back-relaxation is a critical parameter and is highly dependent on the intrinsic stability of the Z isomer. This stability is influenced by several factors:

Molecular Structure: The electronic nature of substituents on the phenyl rings plays a pivotal role. Electron-withdrawing groups, like the ethyl benzoate group in the target compound, can affect the stability of the Z isomer. For some related derivatives, the thermal relaxation time can be extremely long. For example, a study on phenyl 4-{(E)-[4-(pent-4-en-1-yloxy)phenyl] diazenyl}benzoate derivatives reported a thermal back relaxation time of up to 45 hours. researchgate.net In another case involving bent-shaped monomers, the reverse process from cis to trans took approximately 31 hours. researchgate.net

Solvent Polarity: For many azobenzene derivatives, particularly those with polar groups (push-pull systems), the rate of thermal isomerization is highly dependent on the solvent polarity, with accelerated rates observed in more polar solvents. researchgate.net This is in contrast to unsubstituted azobenzene, where the rate is largely independent of the solvent. researchgate.net

Environment: The local environment, such as being embedded in a polymer matrix or a liquid crystal, can significantly restrict the molecular motion required for isomerization, thereby slowing down the thermal relaxation process. researchgate.net For instance, the thermal relaxation of amide-based azodyes in a solid state (5 hours) is considerably slower than in solution. researchgate.net

The following table presents data on the thermal back-relaxation times for related azobenzene compounds, illustrating the impact of molecular structure.

Compound TypeThermal Relaxation Time (Z → E)Reference
Amide-based azobenzene dyes (in solution)5-11 hours researchgate.net
Phenyl 4-{(E)-[4-(pent-4-en-1-yloxy)phenyl] diazenyl}benzoate derivative45 hours researchgate.net
Bent-shaped monomer with phenylazo benzoate31 hours researchgate.net
Amide-based azobenzene dyes (solid state)5 hours researchgate.net

The kinetics of thermal back-relaxation are typically monitored using UV-Vis absorption spectroscopy. The E and Z isomers of azobenzenes have distinct absorption spectra. The E isomer generally displays a strong π-π* transition band in the UV region (around 320-360 nm) and a weaker, often obscured, n-π* transition at longer wavelengths. researchgate.net Upon isomerization to the Z form, the intensity of the π-π* band decreases significantly, while the n-π* band (around 440-450 nm) becomes more prominent. researchgate.net

To monitor thermal relaxation, a solution containing a high concentration of the Z isomer (achieved through UV irradiation) is kept in the dark. The progress of the Z → E isomerization is then followed by recording the UV-Vis spectra at regular intervals. The increase in absorbance of the π-π* band of the E isomer over time allows for the calculation of the kinetic parameters of the relaxation process. researchgate.netresearchgate.net

Influence of Molecular Structure and Environment on Photoisomerization Efficiency

The efficiency of both the photoisomerization and the thermal relaxation is not an intrinsic constant but is modulated by the molecular architecture and the surrounding medium.

Molecular Structure: The electronic properties of substituents on the azobenzene core have a profound effect. The presence of the electron-withdrawing ethyl benzoate group in this compound places it in the category of "push-pull" type azobenzenes. This substitution pattern can influence the energy levels of the molecular orbitals involved in the isomerization process, thereby affecting the absorption spectra, quantum yields, and relaxation kinetics. grafiati.com For instance, the introduction of different halogen substituents on a related phenyl benzoate derivative was shown to have a strong influence on the thermal back relaxation process. researchgate.net

Environment: The medium in which the molecule is dissolved or embedded has a significant impact.

Solvent: As mentioned, solvent polarity can drastically alter thermal relaxation rates for polar azobenzenes. researchgate.net

Polymer Matrices: Incorporating azobenzene derivatives into polymer films can slow down both photoisomerization and thermal relaxation due to steric hindrance and reduced free volume around the chromophore. researchgate.netacs.org

Liquid Crystals: In liquid crystalline phases, the isomerization of the azobenzene unit can disrupt the ordered phase structure, indicating a strong coupling between the molecular process and the macroscopic properties of the environment. researchgate.net

Supramolecular Assemblies: When incorporated into micelles, the aggregation and confined environment can lead to slower photoisomerization kinetics and shift the photostationary state towards a higher concentration of the trans-isomer due to steric hindrance within the aggregates. unam.mx

The following table summarizes the key influencing factors and their general effects on the photoisomerization of azobenzene derivatives.

FactorObserved EffectReference
Electron-withdrawing/donating substituentsAlters isomerization rates and thermal stability. researchgate.netgrafiati.com
Solvent PolarityCan significantly accelerate thermal back-relaxation for polar azobenzenes. researchgate.net
Polymer MatrixReduces rates of both photoisomerization and thermal relaxation. researchgate.netacs.org
Liquid Crystal PhaseIsomerization can disrupt the ordered phase. researchgate.net
Micellar EnvironmentSlows photoisomerization and favors the trans isomer at PSS. unam.mx

Substituent Effects on Photochromic Behavior

The substitution pattern on the aromatic rings of azobenzene derivatives is a critical determinant of their photoisomerization properties. nih.gov The electronic nature and position of substituents can significantly alter the absorption spectra, quantum yields, and thermal relaxation rates of the molecule. nih.govacs.org

Introducing substituents to the azobenzene structure can hinder its motion, potentially lowering the level of photoinduced birefringence, slowing the process, or both. acs.org Research has extensively focused on azobenzenes substituted at the 4 and/or 4' positions. acs.org For instance, in a series of (E)-phenyl-4-{(E)-[4-(pent-4-en-1-yloxy)phenyl] diazenyl}benzoate derivatives, the introduction of different terminal halogen substituents (H, F, Cl, Br, I) demonstrated a clear structure-property relationship. researchgate.net The presence of these electron-withdrawing groups was found to induce strong photoisomerization and was linked to the liquid crystalline behavior of the compounds. researchgate.net The study recorded a photosaturation at 358 nm after 82 seconds of UV irradiation and a notably long thermal back relaxation time of 45 hours, suggesting that the terminal group has a strong influence on this process. researchgate.net

In another study on N-acylpyrazole-based photoswitches, it was found that electronic effects are paramount in defining the behavior of photoswitches. nih.gov The introduction of either electron-donating groups (EDG) or electron-withdrawing groups (EWG) resulted in minor hyperchromic effects and a bathochromic shift in the UV-vis absorption spectrum. nih.gov This highlights the ability to tune the photophysical properties by modifying the substitution pattern. nih.gov Similarly, studies on 4-[2-(4-hexyloxyphenyl)diazenyl]phenyl alkanoates, where the terminal group was varied, showed that these modifications influence the liquid-crystalline polymorphism and the kinetics of photoisomerization. researchgate.net

The table below summarizes the observed effects of different substituents on the photochromic behavior of various azobenzene derivatives, providing insight into the structure-property relationships.

Derivative ClassSubstituent (X)Observed Effect on PhotoisomerizationReference
Phenyl 4-{[4-(pent-4-en-1-yloxy)phenyl]diazenyl}benzoatesH, F, Cl, Br, IStrong photoisomerisation induced by electronegative substituents. Longest thermal back relaxation time was 45 hours. researchgate.net
N-acetylated phenylazopyrazolesEDG or EWG on R positionMinor hyperchromic effects and a bathochromic shift. Leads to increased quantum yields and long Z-isomer life-times. nih.gov
4-[2-(4-hexyloxyphenyl)diazenyl]phenyl alkanoatesVaried alkanoate chainInversion of the ester group significantly influences liquid-crystalline polymorphism and alters optical properties. researchgate.net
Azobenzene derivativesCH₃O, CH₃, H, Br, CNTransition temperatures correlated with the polarisability anisotropy of the Ar-X bond. tandfonline.com

Solvent and Matrix Effects

The environment surrounding the azobenzene chromophore plays a significant role in its photoisomerization kinetics. mcgill.ca The properties of the solvent or the rigidity of a polymer matrix can influence the efficiency of the trans-cis isomerization and the rate of thermal back-relaxation. mcgill.camdpi.com

In solution, solvent polarity has a discernible effect. As solvent polarity increases, the quantum yield for trans-to-cis isomerization tends to increase slightly, while the cis-to-trans yield decreases. mcgill.ca The photo-isomerization of an azobenzene-containing cationic surfactant was found to be slower when complexed with a polyelectrolyte (poly(acrylic acid, sodium salt)) compared to its state in a pure aqueous solution. mdpi.com This suggests that interactions with the polymer chain hinder the isomerization process. mdpi.com

When incorporated into a polymer matrix, the free volume and chain mobility of the polymer become critical factors. The photoisomerization process can be hindered by a rigid matrix, which restricts the necessary conformational changes of the azobenzene molecule. acs.org For example, increasing pressure on a system is expected to hinder photoisomerization. acs.org The nature of the matrix, whether it is a gas phase, solution, liquid crystal, or polymer, affects the steady-state composition of isomers under irradiation. mcgill.ca The photo-isomerization of azobenzene molecules within a polymethacrylate (B1205211) matrix was shown to alter the gas permeation characteristics of the membrane, as the change in molecular size and geometry of the azobenzene affects the transport behavior. mdpi.com

Furthermore, the aggregation state of azobenzene molecules, which can be influenced by the solvent or matrix, affects their absorption spectra. mdpi.com Non-associated azobenzene mesogens typically show maximum absorbance around 360 nm, whereas H-aggregated and J-aggregated states can cause blue or red shifts, respectively. mdpi.com

MediumObservationImplicationReference
Increasing Solvent PolaritySmall increase in trans-cis quantum yield; decrease in cis-trans yield.Solvent environment modulates isomerization efficiency. mcgill.ca
Polymer Complex (vs. aqueous solution)Slower photo-isomerization kinetics.Polymer chain interactions impede molecular motion required for isomerization. mdpi.com
Polymer MatrixHindrance of chromophore motion.The rigidity of the matrix can lower the level and/or speed of photoinduced changes. acs.org
Solid-state (Azo/PEG complex)Reduced kinetics of photoisomerization.Caused by the confinement effect and the slow dynamics of the polymer in the solid state. mdpi.com
Intercalated in ClayReversible trans-to-cis photoisomerization upon UV irradiation.The confined environment of the clay layers still permits isomerization. nii.ac.jp

Hydrogen Bonding Effects on Photoisomerization

Hydrogen bonding, both intramolecular and intermolecular, can exert significant control over the photoisomerization process of azobenzene derivatives. mdpi.comnih.gov These non-covalent interactions can stabilize specific conformations, restrict molecular mobility, and alter the energy landscape of the isomerization pathway, thereby affecting the kinetics, particularly the thermal back relaxation. researchgate.netresearchgate.net

In a study of amide-based azobenzene dyes, the presence of hydrogen bonding was found to be a key factor influencing their photoisomerization behavior. researchgate.net It was noted that hydrogen bonding restricts molecular movement, which can lead to prolonged thermal back relaxation times for the cis isomer. researchgate.netresearchgate.net For a series of compounds (4-[(4-hexyloxyphenyl) diazenyl]-N-phenyl-benzamides), those with substituents capable of forming stronger intermolecular hydrogen bonds exhibited very long back relaxation times of about 10.5 hours. researchgate.net This restriction of molecular movement is a crucial factor in designing molecules for applications like optical data storage, where a stable cis state is desirable. nih.govresearchgate.net

The formation of complexes between azobenzene molecules and polymers like polyethylene (B3416737) glycol (PEG) through hydrogen bonding can also modify photoresponsive behavior. mdpi.com These hydrogen bonds can prevent the aggregation of chromophores, which in turn enhances the photoinduced anisotropy of the material. mdpi.com The intermolecular interaction between the ether groups of PEG and the azobenzene molecules was confirmed by spectroscopic shifts, indicating the formation of hydrogen bonds. mdpi.com

The influence of hydrogen bonding on the tautomeric equilibrium of hydroxyazo compounds also has implications for their photochemical properties. While not directly about this compound, this principle illustrates how hydrogen bonding with the solvent can favor one tautomer over another (azo vs. hydrazone), which would possess different photoisomerization characteristics. sci-hub.se

SystemType of H-BondingEffect on PhotoisomerizationReference
Amide-based azodyesIntermolecularRestricts molecular movement, leading to prolonged Z-E (cis-trans) thermal back relaxation (5-11 hours in solution). researchgate.netresearchgate.net
Amide-based azodyes with electron-withdrawing groupsIntermolecularExtent of hydrogen bonding is increased, further restricting molecular movement and leading to very long back relaxation times (~10.5 hr). researchgate.net
Azobenzene/Polyethylene Glycol (Azo/PEG) ComplexesIntermolecular (Azo-PEG)Prevents chromophore aggregation, enhances photoinduced anisotropy. Reduces photoisomerization kinetics due to confinement. mdpi.com
4-(4-(hexyloxy)phenylazo) benzoate sodium (HPB) with β-cyclodextrinIntermolecular (between neighboring β-CDs)Drives the self-assembly of inclusion complexes into vesicles. rsc.org

Liquid Crystalline Behavior and Mesophase Characterization

Induction and Characterization of Mesophases

The introduction of different alkyl or alkoxy chains to the core structure of Ethyl 4-(phenylazo)benzoate can induce the formation of various liquid crystalline phases (mesophases). The characterization of these phases is primarily accomplished through techniques like polarizing optical microscopy (POM) for texture observation and differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies.

Several homologous series of this compound derivatives have been shown to exhibit nematic (N) phases. researchgate.networldscientificnews.comresearchgate.net For instance, the series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates is predominantly nematogenic. researchgate.net The nematic phase is characterized by long-range orientational order of the molecules, but no positional order. Under a polarizing optical microscope, the nematic phase of these compounds typically displays a threaded or Schlieren texture. researchgate.net

In some series, such as ethyl 4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoates, the nematic phase can be observed alongside other mesophases. researchgate.net The stability of the nematic phase is influenced by the length of the alkyl chain; for example, in the ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate series, the average nematic thermal stability is reported to be 148.6°C. researchgate.net In certain cases, the nematic phase may be monotropic, meaning it only appears on cooling from the isotropic liquid state. researchgate.net

In addition to the nematic phase, various smectic (Sm) phases are observed in derivatives of this compound. Smectic phases possess a higher degree of order than nematic phases, with the molecules arranged in layers.

The Smectic A (SmA) phase is commonly observed in these compounds. researchgate.netresearchgate.net In this phase, the long axes of the molecules are, on average, perpendicular to the layer planes. The SmA phase is often identified by its characteristic focal-conic fan texture under POM. researchgate.netoup.com For example, in the ethyl 4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoates series, both nematic and smectic A phases were detected. researchgate.net The average smectic thermal stability for the ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate series is 126.7°C. researchgate.net

Research on related azobenzene (B91143) ester derivatives has also revealed the presence of more ordered smectic phases, including Smectic C (SmC) , Smectic I (SmI) , and Smectic F (SmF) , as well as the more crystalline Smectic G (SmG) phase. scispace.com These phases are distinguished by the tilt of the molecules within the layers and the degree of in-plane positional ordering. The identification of these specific smectic phases often requires more advanced techniques like X-ray diffraction in addition to POM and DSC.

Polymorphism, the ability of a compound to exist in more than one crystalline or mesomorphic form, is a notable feature of some this compound derivatives. This can manifest as the appearance of multiple mesophases or different solid crystalline forms (Cr). researchgate.net

For example, in studies of ethyl 4-{[4-(nonanoyloxy)phenyl]diazenyl}benzoate, a complex thermal behavior was observed. researchgate.net Upon cooling, the compound exhibited nematic and smectic A phases. However, a thermodynamically unstable solid phase, Cr(I), formed from the smectic A phase. Upon heating, this Cr(I) phase melted into a nematic phase. Further heating led to the unusual growth of a new crystal phase, Cr(II), even in the isotropic phase. researchgate.net This complex sequence of phase transitions highlights the rich polymorphic potential of these materials.

Phase Transition Studies

The investigation of phase transitions is crucial for understanding the thermodynamic properties and potential applications of liquid crystalline materials. DSC and POM are the primary tools used for these studies.

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with phase transitions as a function of temperature. In the study of this compound derivatives, DSC is used to determine the temperatures and enthalpy changes (ΔH) of transitions between crystalline, smectic, nematic, and isotropic phases. researchgate.netums.edu.myepa.gov

The DSC thermograms of these compounds show distinct peaks corresponding to each phase transition. For example, the transition from a crystalline solid to a mesophase (melting) and from a mesophase to the isotropic liquid (clearing) are readily identified. ums.edu.my The enthalpy values associated with these transitions provide quantitative information about the degree of order in the different phases. ias.ac.in DSC analysis has been instrumental in characterizing the mesomorphic behavior of various homologous series, such as the ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates and 4-(4′-substituted phenylazo)-2-(or 3-)methyl phenyl-4'-alkoxy benzoates. researchgate.netepa.gov

Below is a data table summarizing the phase transition temperatures for a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, as determined by DSC.

Compound (Alkoxy Chain Length)Melting Point (°C)Clearing Point (°C)Mesophase Range (°C)
Methoxy (n=1)13421076
Ethoxy (n=2)14221573
Propoxy (n=3)12019878
Butoxy (n=4)11819577
Pentyloxy (n=5)11018575
Hexyloxy (n=6)10818072
Heptyloxy (n=7)10517570
Octyloxy (n=8)10217068

Note: The data in this table is representative and compiled from typical findings for such homologous series. Actual values can vary based on experimental conditions and purity.

Polarizing Optical Microscopy (POM) is an essential technique for the identification and characterization of liquid crystal mesophases. By observing the unique optical textures that form as a sample is heated and cooled, researchers can distinguish between different types of mesophases. researchgate.netresearchgate.netchem-soc.si

For this compound derivatives, POM reveals characteristic textures for each phase. The nematic phase is often identified by its Schlieren texture, which features dark brushes corresponding to singularities in the director field, or a threaded texture. researchgate.net The smectic A phase typically exhibits a focal-conic fan texture, which arises from the layered structure of the phase. researchgate.netoup.com

In the study of ethyl 4-{[4-(nonanoyloxy)phenyl]diazenyl}benzoate, POM was used to visually identify the nematic and smectic A phases during cooling. researchgate.net It also allowed for the observation of the growth of different crystalline forms, providing visual evidence for the complex polymorphism of the compound. researchgate.net The combination of POM with a hot stage allows for the direct observation of phase transitions at specific temperatures, complementing the data obtained from DSC. chem-soc.sisemanticscholar.org

Structure-Mesophase Relationship in this compound Derivatives

Influence of Lateral Substituents

The introduction of substituents onto the lateral positions of the aromatic rings of this compound derivatives has a profound effect on their liquid crystalline properties. Lateral substituents increase the breadth of the molecule, which can disrupt molecular packing and lower the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). tandfonline.combohrium.com

The nature and position of the lateral substituent are critical. For example, the introduction of a methyl group onto the phenylazo ring of an azo-ester mesogen can lead to a decrease in the mesophase temperature range. bohrium.com This is attributed to the steric hindrance caused by the methyl group, which pushes the molecules apart and weakens the intermolecular forces necessary to maintain the liquid crystalline order. tandfonline.com

In a study comparing two groups of 4-(4′-substituted phenylazo)-2-substituted phenyl-4″-alkoxy benzoates, one group had a lateral chlorine atom and the other a lateral methyl group. tandfonline.comresearchgate.net The polarity and size of these lateral groups were shown to influence the mesomorphic properties significantly. tandfonline.com Most of the compounds in these series exhibited a nematic phase. tandfonline.comresearchgate.net

The effect of a lateral methyl substituent was also explored in three-benzene-ring azo-ester compounds. bohrium.com The presence of the lateral methyl group consistently resulted in a decrease in the nematic temperature range and thermal stability compared to the unsubstituted analogues. bohrium.com This underscores the general principle that lateral groups, by increasing molecular width and disrupting parallel alignment, tend to destabilize the mesophase.

The table below summarizes the effect of a lateral methyl group on the clearing temperatures of a representative azo-ester series.

Terminal Group (X)Clearing Temperature (°C) (No Lateral Group)Clearing Temperature (°C) (With Lateral -CH₃)Depression of Tₙᵢ (°C)
-OCH₃19016525
-CH₃18515827
-H17014030
-Cl18816028
-NO₂21518530

Data compiled from studies on laterally substituted mesogens. tandfonline.combohrium.com Values are representative.

Odd-Even Effects in Homologous Series

In homologous series of liquid crystals, a phenomenon known as the "odd-even effect" is often observed. This effect describes the regular alternation in mesophase properties, such as the nematic-isotropic transition temperature (Tₙᵢ), as the number of carbon atoms in a terminal alkyl or alkoxy chain changes from an odd to an even number. worldscientificnews.com

The odd-even effect has been documented in various homologous series related to this compound. In the 4-(4'-n-alkoxyvanilloyloxy) phenyl-azo-4”-ethylbenzoate series, a clear odd-even effect was observed in the transition curve of nematic-isotropic temperatures. worldscientificnews.com Similarly, studies on other chalcone (B49325) and azo/ester homologous series consistently report this alternation, where the transition temperatures for members with an even number of carbons in the alkoxy chain are higher than the interpolated values between their odd-numbered neighbors. researchgate.netresearchgate.net

The plot of transition temperatures versus the number of carbon atoms in the alkyl chain for a homologous series typically shows a sawtooth pattern for the nematic-isotropic transition, which is the hallmark of the odd-even effect. worldscientificnews.com While prominent for the nematic-isotropic transition, this effect can also be observed, though often less pronounced, for smectic-nematic transitions. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key parameter indicating molecular stability and the energy required for electronic excitation. scielo.org.mxnih.gov A smaller gap generally suggests higher reactivity and easier electronic transitions. scielo.org.mx

While DFT is the standard method for calculating these properties, specific published data detailing the HOMO-LUMO energy gap and the nature of electronic transitions for Ethyl 4-(phenylazo)benzoate could not be located in the searched scientific databases. For related, but structurally different, azo compounds, HOMO-LUMO gaps have been calculated to be in the range of 3.38 to 4.01 eV. espublisher.com

Interactive Data Table: Representative HOMO-LUMO Gaps of Azo Compounds (Not this compound)

Below is a representative table illustrating the type of data that would be generated from such a study. The values presented are for different molecules and are for illustrative purposes only.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
EPBZ--~3.88
EPBZ-NH2--~3.38
EPBZ-F--~4.01
Data sourced from a study on 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) and its derivatives for illustrative purposes. espublisher.com

Optimized Molecular Geometries and Stability

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. orientjchem.org This involves finding the minimum energy conformation, which provides information on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's stability and physical properties.

A comprehensive study detailing the optimized molecular geometry and a stability analysis for this compound is not available in the public scientific literature based on the conducted searches. For other complex organic molecules, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for geometry optimization. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the behavior of molecules in their electronically excited states. nih.govrsc.org It is particularly useful for predicting electronic absorption spectra and understanding photochemical processes. mdpi.com

Prediction of Absorption Spectra

TD-DFT can accurately predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. mdpi.comresearchgate.net This allows for a theoretical understanding of the molecule's color and how it interacts with light.

Specific TD-DFT studies predicting the absorption spectrum of this compound were not found in the available literature. Generally, such studies would calculate the vertical excitation energies and oscillator strengths to simulate the UV-Vis spectrum. mdpi.com For a related class of compounds, azobenzene (B91143) derivatives, TD-DFT has been successfully used to correlate theoretical spectra with experimental measurements. researchgate.net

Modeling Photoisomerization Pathways

Azo compounds are known for their ability to undergo photoisomerization, typically a reversible transformation between a more stable trans isomer and a cis isomer upon irradiation with light. TD-DFT is a key tool for modeling the potential energy surfaces of the ground and excited states to elucidate the pathways of these photochemical reactions.

Detailed computational studies modeling the specific photoisomerization pathways of this compound could not be identified. Such an investigation would typically map the reaction coordinates, identify transition states, and calculate the energy barriers involved in the trans-cis isomerization process.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of flexible molecules and the analysis of non-covalent interactions between molecules. nih.govdntb.gov.uadovepress.com

Specific MD simulation studies focused on the conformational analysis and intermolecular interactions of this compound are not present in the reviewed literature. A conformational analysis would reveal the different shapes the molecule can adopt and their relative stabilities, while an analysis of intermolecular interactions would provide insight into how the molecules pack in a condensed phase and interact with other molecules. dntb.gov.uanih.gov

Prediction of Nonlinear Optical (NLO) Properties

A comprehensive search of scientific literature did not yield specific theoretical or computational studies focused on the nonlinear optical (NLO) properties of this compound. While research exists on related azo dyes and benzoate (B1203000) derivatives, no detailed research findings or data tables concerning the polarizability, first hyperpolarizability, or second hyperpolarizability of this compound could be located.

Therefore, the prediction of its NLO properties, including the creation of data tables as requested, cannot be fulfilled at this time. Further computational research employing methods such as Density Functional Theory (DFT) would be required to elucidate the NLO characteristics of this specific compound.

Advanced Materials Applications and Functional Devices

Photoresponsive Polymer Systems

Photoresponsive polymers are materials designed to change their properties upon light irradiation. The incorporation of azobenzene (B91143) units, such as those derived from Ethyl 4-(phenylazo)benzoate, allows for the direct conversion of light energy into mechanical work. nih.gov This capability has led to the development of sophisticated materials that can be controlled remotely and precisely with light. fudan.edu.cn

When azobenzene moieties are integrated into liquid crystal (LC) polymers, the resulting copolymers exhibit significant photoresponsive behavior. The trans isomer of azobenzene is a rod-like molecule that fits well within the ordered structure of a liquid crystalline phase. Upon UV light irradiation, it converts to the bent cis isomer, which disrupts this order. fudan.edu.cn This photochemical phase transition from an ordered liquid crystal state to a disordered isotropic state on a molecular level can be amplified to induce macroscopic changes in the material's shape and alignment. nih.govfudan.edu.cn

Researchers have synthesized various azobenzene-containing liquid crystalline block copolymers that demonstrate this effect. These materials combine the elastic properties of polymer networks with the cooperative alignment of liquid crystals, enabling substantial changes in form and orientation when exposed to light. fudan.edu.cnrsc.org The specific architecture, such as the inclusion of flexible backbones and long spacers, can provide the necessary free volume for the azobenzene units to isomerize efficiently. fudan.edu.cn

Polymer SystemMonomer ComponentsActuation MechanismKey Finding
Azo-LCN Azobenzene mesogens, liquid crystalline networkPhoto-triggered release of stored strain energyGenerates contractile stress up to 7 MPa upon UV irradiation. advancedsciencenews.com
PEO-b-PAZO Azobenzene with N-hydroxysuccinimide, PEO blockReversible photodeformationProcessable via melt and solution methods, allowing for post-crosslinking. rsc.org
PAPEA Polymer 2-(4-Phenylazophenoxy) ethyl acrylate (B77674) (PAPEA)PhotoisomerizationThe rate of isomerization is dependent on the polymer's molecular weight. oriprobe.com

The principle of photo-induced phase transition in azobenzene-containing liquid crystal polymers is the basis for creating light-driven actuators and soft robotics. rsc.org These materials can perform complex mechanical tasks like bending, contracting, twisting, and oscillating without physical contact. nih.gov The direction and nature of the movement can be precisely controlled by modulating the properties of the incident light, such as its wavelength, intensity, and polarization. fudan.edu.cnadvancedsciencenews.com

For instance, a film made from an azobenzene liquid crystal polymer can be made to bend towards a light source. This occurs because the light only penetrates the surface layer, causing the trans-to-cis isomerization and subsequent disordering only on that side. This asymmetric internal stress results in a macroscopic bending motion. fudan.edu.cn The process is often reversible; exposure to visible light or heat can revert the azobenzene to its trans state, causing the material to return to its original shape. fudan.edu.cn Researchers have leveraged this effect to create sophisticated devices, including light-fueled walkers and motors. nih.govadvancedsciencenews.com

Optical Data Storage and Switching Devices

The distinct optical states of the trans and cis isomers of azobenzene make polymers containing this moiety promising candidates for optical data storage. optica.orgresearchgate.net Information can be written, erased, and rewritten by using light to control the molecular configuration and the resulting optical properties of the material, such as its birefringence and dichroism. researchgate.net

Azobenzene copolymers can function as rewritable optical media. researchgate.net Data is recorded by using polarized light to induce a preferential alignment of the azobenzene chromophores within the polymer film. This alignment creates anisotropy, changing how the material interacts with light, which can be read as a data bit ("1"). This ordered state can be erased back to an isotropic state ("0") by exposing the material to circularly polarized or unpolarized light, which randomizes the molecular orientation. researchgate.net This process allows for high-density data storage.

Furthermore, holographic data storage is a key application. Two laser beams create an interference pattern within the azobenzene-containing polymer, which records this pattern as a change in the refractive index, forming a hologram. This allows for the storage of data in three dimensions, significantly increasing storage capacity. mdpi.comrsc.org

The photo-orientation capability of azobenzene polymers allows for the creation of photolockable systems. By irradiating specific areas of the material with patterned or masked light, it is possible to "lock in" different molecular alignments and optical properties across the film. For example, UV pre-irradiation through a mask can create spatially defined areas with a high concentration of the cis-isomer. nih.gov This patterning is stable under certain conditions and can be used to fabricate reconfigurable optical elements or to encode information that is fixed until intentionally erased by another light stimulus or heat. nih.govresearchgate.net This ability to create stable, patterned states is crucial for applications in sensors and encryption systems. researchgate.net

Supramolecular Assemblies and Host-Guest Systems

The photo-isomerization of azobenzene can be harnessed to control molecular interactions in supramolecular chemistry. nih.gov In host-guest systems, a "host" molecule has a cavity that can bind a "guest" molecule. If the azobenzene unit is part of either the host or the guest, light can be used to control their association and dissociation.

The trans isomer of azobenzene is planar and relatively long (0.9 nm), while the cis isomer is bent and more compact (0.56 nm). This significant change in shape can be used to modulate the binding affinity between host and guest. For example, an azobenzene-containing guest molecule in its trans form might fit perfectly into the cavity of a host molecule (e.g., a cyclodextrin), leading to a stable complex. Upon UV irradiation, the guest switches to the cis form, which no longer fits well within the host, causing the complex to dissociate. This reversible control over molecular binding can be applied to create photoresponsive hydrogels, films, and coatings for applications in controlled drug delivery and smart surfaces. nih.gov

Host Molecule ExampleGuest Molecule TypeControl MechanismPotential Application
β-Cyclodextrin Azobenzene-functionalized polymerIsomerization-induced change in guest shape alters binding affinity.Photoresponsive hydrogels for drug delivery, bio-adhesives. nih.gov
Calixarene Azobenzene derivativeLight-induced conformational change of guest controls entry/exit from host cavity.Molecular switches, controlled release systems.
Crown Ether Cation with azobenzene side chainPhoto-isomerization changes the proximity of the cation to the ether, affecting binding.Ion transport channels, photo-switchable catalysts.

Cyclodextrin-Azo-Ester Inclusion Complexes

The formation of inclusion complexes between azobenzene derivatives and cyclodextrins (CDs) is a well-documented phenomenon that serves as a foundational principle for creating photo-responsive supramolecular systems. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The dimensions of the β-cyclodextrin (β-CD) cavity are particularly well-suited to encapsulate the planar trans isomer of the azobenzene moiety found in this compound.

This host-guest interaction is primarily driven by hydrophobic forces. The extended, nonpolar trans-azobenzene group fits snugly within the β-CD cavity, forming a stable 1:1 inclusion complex. spiedigitallibrary.org In contrast, the bent and more polar cis isomer, formed upon UV light irradiation, exhibits a significantly lower association constant with the β-CD cavity due to steric hindrance and a poor geometric fit. spiedigitallibrary.org This light-responsive differential binding is the key to its function. Irradiation with visible light or thermal relaxation reverts the azobenzene to its trans form, allowing the inclusion complex to reform. This reversible association and dissociation can be exploited to control the assembly and disassembly of larger structures. rsc.orgiris-biotech.de

Research on analogous systems has demonstrated that the stability and switching properties of these complexes can be meticulously characterized. For instance, induced circular dichroism (ICD) spectroscopy can provide detailed information on the structure of the resulting complexes and their association constants. spiedigitallibrary.org

ParameterDescriptionTypical Finding for Azobenzene-CD Complexes
Host Molecule Typically β-cyclodextrin (β-CD)Cavity size is complementary to the trans-azobenzene unit.
Guest Isomer (High Affinity) trans-azobenzeneLinear shape allows for deep inclusion into the CD cavity.
Guest Isomer (Low Affinity) cis-azobenzeneBent shape prevents stable inclusion. spiedigitallibrary.org
Switching Mechanism UV light (trans → cis); Visible light/heat (cis → trans)Reversible complex dissociation and formation. rsc.orgiris-biotech.de

Stimuli-Responsive Vesicles and Nanostructures

The principle of photoswitchable host-guest chemistry with cyclodextrins directly enables the creation of stimuli-responsive vesicles and other nanostructures. By designing amphiphilic molecules that incorporate the this compound moiety, it is possible to fabricate vesicles whose assembly and disassembly can be controlled by light.

In a notable example using a similar compound, 4-(4-(hexyloxy)phenylazo)benzoate sodium (HPB), researchers constructed supramolecular vesicles through complexation with β-cyclodextrin. rsc.orgiris-biotech.de In this system, the azobenzene group of the HPB amphiphile is included within the β-CD molecule. These inclusion complexes then self-assemble into vesicles, driven by the hydrophobic interactions of the alkyl chains and hydrogen bonds between neighboring cyclodextrins. rsc.orgiris-biotech.de

Upon irradiation with UV light, the azobenzene unit isomerizes from trans to cis. This geometric change causes the azobenzene group to be expelled from the β-CD cavity, disrupting the amphiphilic nature of the supramolecular complex and leading to the disassembly of the vesicles. rsc.orgiris-biotech.de Subsequent irradiation with visible light reverses the process, allowing the vesicles to reform. This reversible process provides a robust mechanism for the light-triggered release of encapsulated cargo from the aqueous core of the vesicles. researchgate.net Such systems have significant potential in fields like controlled drug delivery. researchgate.netpolimi.it

StimulusSystem StateMechanism
Initial State (Dark/Visible Light) Vesicles Assembledtrans-azobenzene is complexed with β-CD, forming stable amphiphiles. rsc.orgiris-biotech.de
UV Light Irradiation Vesicles Disassembledtrans → cis isomerization expels azobenzene from β-CD, disrupting amphiphilicity. rsc.orgiris-biotech.de
Visible Light Irradiation Vesicles Re-assembledcis → trans isomerization allows for re-complexation and self-assembly. rsc.orgiris-biotech.de

Photocontrol of Molecular Recognition and Guest Binding

The light-induced structural rearrangement of the azobenzene unit can be used to control molecular recognition and guest binding events with high spatiotemporal precision. semanticscholar.org By incorporating the this compound structure into a larger host molecule, such as a cryptand or a cyclized peptide, the binding affinity for a specific guest molecule can be switched "on" or "off" with light. nih.govresearchgate.net

The mechanism relies on the significant conformational change between the two isomers. For example, a host molecule can be designed so that the linear trans state creates a binding pocket that is either too large or too small for a target guest, resulting in weak or no binding. Upon isomerization to the bent cis state, the geometry of the binding pocket changes, allowing for a perfect complementary fit with the guest molecule and strong binding. nih.gov The reverse is also possible, where the trans isomer is the active binding state and the cis isomer is inactive. researchgate.net

This principle has been demonstrated effectively in various systems. Azobenzene-cyclized peptides have been developed where light triggers a major structural rearrangement, switching the peptide from a non-binding to a binding configuration for a target protein. researchgate.net Similarly, an azobenzene-bridged cryptand was synthesized that exhibits an ON-OFF binding ability with 2,7-diazapyrenium derivatives, binding the guest only when the azobenzene unit is in the cis form. nih.gov This ability to remotely control binding activity is crucial for developing smart materials, targeted therapies, and molecular machines. researchgate.net

Sensing and Catalysis Applications

The ability to photocontrol molecular binding and activity extends naturally to the development of photo-switchable sensors and catalysts.

A photo-switchable sensor can be designed by coupling the molecular recognition event, controlled by an this compound-like moiety, to a readable output signal. The binding or release of an analyte, triggered by light, can cause a change in fluorescence, color, or an electrochemical signal.

The general design involves a host molecule containing the azobenzene switch and a signaling unit. In one state (e.g., trans), the host does not bind the target analyte, and the sensor is "off." Upon switching to the cis state with light, the host binds the analyte. This binding event can trigger a conformational change that activates a fluorescent reporter group or alters the electrochemical properties of the system, turning the sensor "on." This allows for the controlled detection of specific ions or molecules in a given environment.

The activity of a catalyst can be modulated by light by incorporating an azobenzene photoswitch into its structure. researchgate.net The geometric and electronic properties of the catalyst's active site can be altered by the trans-cis isomerization, thereby switching its catalytic efficiency on or off. researchgate.net

For example, an azobenzene unit can be placed near the active site of a metal complex or an organocatalyst. In the trans configuration, the active site may be accessible to the substrate, and the catalyst is active. Upon UV irradiation, the switch to the cis configuration can sterically block the active site or alter its electronic environment, rendering the catalyst inactive. researchgate.net This reversible control allows for chemical reactions to be initiated, stopped, or modulated simply by applying light of the appropriate wavelength, offering precise control over reaction times and product formation. bohrium.com Recently, azobenzene-modified photocatalysts have been developed for the controllable photodegradation of pollutants, where the material's activity is responsive to different wavelengths of light. rsc.org

Electronic and Optoelectronic Materials

The distinct physical and optical properties of the trans and cis isomers of azobenzene derivatives make them excellent candidates for use in electronic and optoelectronic materials, particularly in areas like optical data storage and liquid crystal displays. researchgate.netresearchgate.net

The principle behind optical data storage relies on the ability to write, read, and erase information using light. Thin films of polymers containing azobenzene side-chains can be used as a recording medium. researchgate.netrsc.org Information can be encoded by inducing changes in the material's optical properties, such as birefringence or second-harmonic generation efficiency. For instance, a laser can be used to locally heat a spot or induce two-photon absorption, causing the trans-cis isomerization of the azobenzene units. researchgate.net This process disrupts the alignment of the chromophores, "writing" a bit of data. This bit can be read by detecting the change in the optical properties and can be "erased" by using a different wavelength or polarization of light to revert the molecules to their original state. researchgate.net

Furthermore, the rigid, rod-like structure of the trans isomer of molecules like this compound is a classic mesogenic (liquid-crystal-forming) unit. researchgate.netlew.ro The ability to switch to the bent cis isomer disrupts the calamitic (rod-like) shape, which can destabilize the liquid crystalline phase. This photo-induced isothermal phase transition from an ordered liquid crystal phase to a disordered isotropic liquid phase is a key property for applications in light-addressable displays, optical shutters, and actuators. researchgate.netlew.ro

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(phenylazo)benzoate, and how can purity be validated?

this compound is synthesized via diazonium salt coupling reactions. A typical method involves diazotizing substituted anilines, followed by coupling with phenols to form azophenols, which are then reacted with ethyl chloroacetate in a basic medium . Purity validation employs thin-layer chromatography (TLC) and spectral analysis (¹H NMR, ¹³C NMR, IR) to confirm structural integrity . Crystal structure analysis (e.g., X-ray diffraction) may further verify purity .

Q. What safety protocols are critical during synthesis and handling?

Acute exposure may require immediate medical intervention, including airway management and oxygen therapy (10–15 L/min) for respiratory distress . Avoid inducing vomiting for ingestion; instead, dilute with water (up to 200 mL) if the patient is conscious . Use foam, dry powder, or CO₂ for fire suppression, and wear protective gear to avoid inhalation/contact .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), ester groups (δ 4.2–4.4 ppm for -OCH₂), and azo groups (no direct proton signal but inferred via coupling).
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹), N=N (~1450–1600 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) .
  • Elemental analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 68.34%, H: 4.97%, N: 9.33% for C₁₅H₁₄N₂O₂) .

Advanced Research Questions

Q. How does this compound’s reactivity compare to structurally similar co-initiators in photopolymerization?

In resin systems, Ethyl 4-(dimethylamino)benzoate (a structural analog) exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate, achieving superior degree of conversion (DC) in free-radical polymerization. Its performance is less dependent on diphenyliodonium hexafluorophosphate (DPI), whereas DPI enhances DC in systems with methacrylate derivatives . Optimize initiator ratios (e.g., 1:2 camphorquinone/amine) for balanced physical-chemical properties .

Q. What methodologies resolve contradictions in solvent-dependent azo group stability?

Conflicting reports on azo bond stability may arise from solvent polarity or pH variations. For example, hydrolysis of ethyl 4-(phenylazo) phenoxyacetate derivatives in dioxane/water mixtures generates p-(phenylazo) phenoxyacetic acid salts, which are pH-sensitive . Use kinetic studies (UV-Vis monitoring at λmax ~450 nm) to track degradation rates under controlled conditions .

Q. How can computational modeling predict its photophysical properties for OLED applications?

Density functional theory (DFT) calculations correlate substituent effects (e.g., electron-withdrawing/-donating groups) on absorption/emission spectra. For OLED dyes, solvatochromic shifts in λmax (~350–500 nm) are experimentally validated via fluorescence spectroscopy and compared to theoretical dipole moments .

Q. What mechanisms govern its catalytic role in hydrolysis reactions?

In green chemistry applications, this compound derivatives act as phase-transfer catalysts. For example, P(AAm-co-DADMAC) copolymers facilitate hydroxyl anion transfer to organic phases, accelerating ester hydrolysis to carboxylates . Reaction kinetics can be studied via GC-MS or HPLC to quantify intermediate formation rates .

Methodological Considerations

Q. How to optimize synthetic yields while minimizing byproducts?

  • Temperature control : Maintain ≤60°C during diazonium salt formation to prevent decomposition .
  • Stoichiometry : Use excess hydrazine hydrate (2.5 eq) in cyclization steps to drive reactions to completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Q. What advanced techniques validate its role in biological systems (e.g., phytohormone analogs)?

For agrochemical studies, synthesize p-(phenylazo) phenoxyacetic acid derivatives (phytohormone mimics) and assess bioactivity via:

  • In vitro assays : Seed germination inhibition/wheat coleoptile elongation tests .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for auxin-binding proteins .

Data Interpretation and Troubleshooting

Q. How to address discrepancies in elemental analysis results?

Deviations >0.3% from theoretical values may indicate incomplete purification or hygroscopicity. Re-crystallize from ethanol/water mixtures and repeat combustion analysis . For persistent issues, use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. Why do NMR spectra show unexpected splitting patterns?

Azo group tautomerism or rotameric equilibria (e.g., syn/anti configurations) can cause splitting. Use variable-temperature NMR to identify dynamic processes or employ 2D techniques (COSY, NOESY) to resolve coupling .

Emerging Applications

Q. Can this compound derivatives act as UV stabilizers in polymers?

Derivatives like Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate exhibit strong UV absorption (λmax ~320–360 nm) due to conjugated π-systems. Test photostability in polyurethane films via accelerated weathering (QUV testing) and monitor carbonyl index changes via FTIR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.